Ciclopirox-d11 Sodium Salt
Description
Contextualizing Ciclopirox (B875) within Hydroxypyridone Antifungals
Ciclopirox is a synthetic antifungal agent belonging to the hydroxypyridone class. nextstepsinderm.commdpi.com Unlike other major classes of antifungal drugs, such as azoles or polyenes which typically target the synthesis of ergosterol in the fungal cell membrane, Ciclopirox employs a distinct mechanism of action. nextstepsinderm.commdpi.comkaya.in Its primary function involves the chelation of polyvalent metal cations, particularly iron (Fe³⁺) and aluminum (Al³⁺). nextstepsinderm.comkaya.infda.gov These ions are essential cofactors for a variety of metal-dependent enzymes within fungal cells that are crucial for cellular processes. nextstepsinderm.comkaya.in By binding to these metal ions, Ciclopirox inhibits enzymes responsible for the degradation of peroxides, thereby disrupting mitochondrial function, energy production, and membrane integrity. mdpi.comfda.gov This multifaceted mechanism of action is effective against a broad spectrum of dermatophytes, yeasts, and molds. medchemexpress.eumedchemexpress.com Because its mode of action does not involve ergosterol inhibition, Ciclopirox often retains activity against fungal strains that have developed resistance to azole-based antifungals. mdpi.com
Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Biology and Pharmaceutical Sciences
Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to study their behavior in biological systems. musechem.com Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is particularly valuable in pharmaceutical research. musechem.comclearsynth.com Replacing hydrogen atoms with deuterium atoms, a process known as deuteration, creates a heavier molecule. clearsynth.commetsol.com While chemically similar to hydrogen, the increased mass of deuterium can lead to a stronger chemical bond (the kinetic isotope effect), which can significantly alter the rate of metabolic processes. musechem.comresearchgate.net
This strategic substitution offers several advantages in drug discovery and development. clearsynthdeutero.com Deuterated compounds often exhibit enhanced metabolic stability, as the stronger carbon-deuterium bond can be more resistant to enzymatic cleavage. musechem.comclearsynthdeutero.com This can lead to an improved pharmacokinetic profile, such as a longer half-life. musechem.comresearchgate.net Furthermore, deuterium-labeled compounds are indispensable tools in analytical research. They are widely used as internal standards in mass spectrometry (MS) for the precise quantification of the non-labeled drug in complex biological samples. musechem.comnih.gov This allows for accurate and reliable data in studies of absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net
Role of Ciclopirox-d11 Sodium Salt as a Specialized Research Tool
This compound is the deuterated form of Ciclopirox, where eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. cymitquimica.comcaymanchem.com It is specifically designed for use in scientific research, primarily as an internal standard for the quantification of Ciclopirox in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
In pharmacokinetic studies, researchers need to measure the concentration of a drug like Ciclopirox in blood, plasma, or tissues over time. By adding a known amount of this compound to the sample, scientists can use its unique mass signature to accurately determine the quantity of the unlabeled Ciclopirox. musechem.comnih.gov The deuterated standard behaves almost identically to the parent drug during sample extraction and analysis but is easily distinguished by the mass spectrometer due to its higher molecular weight. researchgate.net This ensures high precision and reproducibility, which is crucial for understanding the metabolic fate of Ciclopirox. nih.gov Therefore, this compound is not intended for therapeutic use but is a vital analytical reagent that facilitates the detailed study and development of its non-labeled counterpart. caymanchem.comscbt.com
Chemical and Physical Properties of this compound
| Property | Data | Source(s) |
| Formal Name | 6-(cyclohexyl-d₁₁)-1-hydroxy-4-methyl-2(1H)-pyridinone, monosodium salt | caymanchem.com |
| Synonyms | HOE 296b-d₁₁ | caymanchem.com |
| Molecular Formula | C₁₂H₅D₁₁NO₂·Na | cymitquimica.comcaymanchem.com |
| Formula Weight | 240.3 g/mol | caymanchem.comscbt.comcaymanchem.com |
| Appearance | White to Off-White Solid | cymitquimica.com |
| Purity | ≥99% deuterated forms (d₁-d₁₁) | caymanchem.com |
| Solubility | Soluble in DMSO | caymanchem.com |
Key Applications of Deuterium Labeling in Pharmaceutical Research
| Application | Description | Source(s) |
| Metabolism (ADME) Studies | Enables the tracking of a drug's absorption, distribution, metabolism, and excretion by differentiating the drug from its metabolites. | musechem.comnih.govresearchgate.net |
| Internal Standards | Serves as a reliable internal standard for quantitative analysis in mass spectrometry, improving accuracy and precision. | musechem.comcaymanchem.comacs.org |
| Improved Pharmacokinetics | Can enhance a drug's metabolic stability by slowing down metabolic degradation, potentially leading to a longer half-life. | musechem.comclearsynth.comresearchgate.net |
| Mechanism Elucidation | Helps in understanding reaction pathways and the mechanisms of drug action at a molecular level. |
Properties
CAS No. |
52900-30-8 |
|---|---|
Molecular Formula |
C₁₂H₆D₁₁NNaO₂ |
Molecular Weight |
241.33 |
Synonyms |
6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone Sodium Salt; 6-Cyclohexyl-1-hydroxy-4-methyl-2-pyridinone Sodium Salt |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Deuterated Analogs
Strategies for Deuterium (B1214612) Incorporation in Ciclopirox (B875) Analogs
The defining feature of Ciclopirox-d11 is the replacement of all eleven hydrogen atoms on the cyclohexyl ring with deuterium. caymanchem.com This high level of isotopic labeling requires specific synthetic approaches that ensure efficient and position-selective incorporation of deuterium. The primary strategies revolve around the use of deuterated precursors in established synthetic routes for the Ciclopirox molecule.
A common and effective method involves starting with a commercially available, heavily deuterated cyclohexyl precursor. For instance, a synthesis could commence with a deuterated cyclohexanone or cyclohexanecarboxylic acid. This deuterated building block would then be carried through a multi-step reaction sequence analogous to known non-deuterated Ciclopirox synthesis pathways. google.com This approach ensures that the deuterium label is integrated early and maintained throughout the synthesis, leading to the final 6-(cyclohexyl-d11)-1-hydroxy-4-methylpyridin-2(1H)-one structure.
Another potential, though often less specific, strategy involves direct hydrogen-deuterium exchange on a pre-formed intermediate containing the cyclohexyl group. This can be achieved using heavy water (D₂O) as the deuterium source in the presence of a metal catalyst, such as palladium. assumption.edu However, achieving complete and selective deuteration to the d11 level on the cyclohexyl ring without affecting other parts of the molecule can be challenging with this method. Therefore, building the molecule from a deuterated precursor is generally the more controlled and preferred strategy for producing Ciclopirox-d11.
Table 1: Comparison of Deuterium Incorporation Strategies
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Use of Deuterated Precursor | Synthesis begins with a deuterated starting material (e.g., cyclohexanone-d10) which is then used to construct the final Ciclopirox molecule. | High isotopic enrichment; precise control over label position. | Dependent on the commercial availability and cost of the deuterated precursor. |
| Catalytic H-D Exchange | An intermediate or the final Ciclopirox molecule is exposed to a deuterium source (e.g., D₂O) with a metal catalyst to exchange hydrogen for deuterium. | Can be applied late in the synthesis. | Difficult to achieve complete (d11) labeling; potential for non-selective labeling at other positions. |
Rigorous Characterization of Isotopic Purity and Distribution
After synthesis, it is imperative to confirm the isotopic purity and the precise location of the deuterium atoms. This characterization ensures the reliability of the labeled compound as an internal standard. The primary techniques employed for this purpose are high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.netnih.gov
Mass Spectrometry (MS): Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a powerful tool for determining isotopic purity. researchgate.netnih.gov It can accurately measure the mass-to-charge ratio of the compound, allowing for the differentiation of the unlabeled Ciclopirox from its various deuterated isotopologues (d1 through d11). By analyzing the relative intensities of these isotopologue peaks, a quantitative value for isotopic enrichment can be calculated. For Ciclopirox-d11, a purity of at least 99% deuterated forms (d1-d11) is typically required for its use as an internal standard. caymanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the distribution of the deuterium label.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Ciclopirox-d11, the signals corresponding to the protons on the cyclohexyl ring would be absent or significantly diminished, providing direct evidence of successful deuteration.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and the resulting spectrum would show signals at chemical shifts corresponding to the cyclohexyl positions, confirming the location of the label.
¹³C NMR (Carbon-13 NMR): Carbon atoms directly bonded to deuterium exhibit characteristic changes, including an upfield shift in their resonance and a splitting of the signal into a multiplet (e.g., a 1:2:3:2:1 quintet for a CD₂ group) due to C-D coupling. nih.gov
Table 2: Analytical Methods for Isotopic Characterization
| Technique | Principle | Information Obtained for Ciclopirox-d11 |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures the precise mass-to-charge ratio of ions. | Confirms the molecular weight of deuterated species; allows for calculation of isotopic purity and enrichment by comparing isotopologue abundances. researchgate.netnih.gov |
| Proton NMR (¹H NMR) | Detects the magnetic properties of hydrogen-1 nuclei. | Verifies the absence of proton signals from the cyclohexyl ring. |
| Deuterium NMR (²H NMR) | Detects the magnetic properties of deuterium nuclei. | Confirms the presence and location of deuterium atoms on the cyclohexyl ring. |
| Carbon-13 NMR (¹³C NMR) | Detects the magnetic properties of carbon-13 nuclei. | Shows characteristic splitting patterns and upfield shifts for carbons attached to deuterium, confirming the label's position. nih.gov |
Synthesis and Characterization of Deuterated Ciclopirox Metabolites (e.g., Glucuronide)
In humans, Ciclopirox is primarily metabolized via Phase II conjugation to form Ciclopirox glucuronide (CPX-G). researchgate.netnih.gov For comprehensive metabolic research, a deuterated version of this metabolite, Ciclopirox-d11 Glucuronide, is an essential standard. veeprho.com Its synthesis can be achieved through chemical or enzymatic methods.
Chemical Synthesis: This approach involves the coupling of Ciclopirox-d11 with a protected glucuronic acid derivative. A common method is the reaction of Ciclopirox-d11 with a glucuronyl donor, such as a peracetylated glucuronate with a bromide or trichloroacetimidate leaving group. researchgate.net This is followed by a two-step deprotection under mild conditions to hydrolyze the acetyl protecting groups on the sugar and the methyl ester, yielding the final Ciclopirox-d11 Glucuronide. researchgate.netrsc.org
Enzymatic Synthesis (Biotransformation): This method utilizes biological systems to perform the glucuronidation reaction. Ciclopirox-d11 can be incubated with liver microsomes (which contain UDP-glucuronosyltransferase enzymes, or UGTs) in the presence of the co-factor UDP-glucuronic acid (UDPGA). hyphadiscovery.com This mimics the in vivo metabolic process and can produce the desired metabolite with high specificity.
The characterization of the resulting Ciclopirox-d11 Glucuronide relies on techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and NMR. LC-MS/MS confirms the correct molecular weight, verifying both the addition of the glucuronic acid moiety and the retention of the d11 label from the parent compound. NMR spectroscopy is used to confirm the final structure and the point of attachment of the glucuronide group. hyphadiscovery.com
Table 3: Synthesis Approaches for Ciclopirox-d11 Glucuronide
| Method | Description | Key Reagents | Advantages |
|---|---|---|---|
| Chemical Synthesis | Multi-step process involving coupling of Ciclopirox-d11 with a protected sugar, followed by deprotection. | Ciclopirox-d11, protected glucuronic acid donor, deprotection agents (e.g., base). | Can be scaled up to produce larger quantities. hyphadiscovery.com |
| Enzymatic Synthesis | Biotransformation that mimics the natural metabolic pathway. | Ciclopirox-d11, liver microsomes (or recombinant UGTs), UDPGA co-factor. | High regioselectivity; produces the biologically relevant isomer. hyphadiscovery.com |
Advanced Analytical Methodologies and Applications Utilizing Ciclopirox D11 Sodium Salt
Quantitative Analysis in Biological Matrices via Mass Spectrometry
The quantification of therapeutic agents in biological matrices such as plasma or tissue is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for such bioanalytical studies. The use of a stable isotope-labeled internal standard, such as Ciclopirox-d11 Sodium Salt, is considered the most effective way to ensure the reliability of these methods. mdpi.commdpi.com
Methodological Development and Validation for LC-MS/MS
The development of a robust LC-MS/MS method for Ciclopirox (B875) presents unique challenges due to the compound's N-hydroxypyridone moiety, which is known for its strong metal-chelating properties. mdpi.com This characteristic can lead to poor chromatographic performance, including peak tailing and interaction with metallic components of the analytical system. cabidigitallibrary.org Early attempts to develop a direct LC-MS/MS method by incorporating metal chelators like EDTA into the mobile phase or using EDTA-coated sample tubes proved insufficient in some laboratory settings. cabidigitallibrary.orgsemanticscholar.org
A significant innovation in methodology was the adoption of a chemical derivatization approach prior to LC-MS/MS analysis. cabidigitallibrary.org Researchers successfully developed and validated a rapid and sensitive method involving the methylation of Ciclopirox's N-hydroxy group. cabidigitallibrary.orgmdpi.com In this process, the analyte (Ciclopirox) and the internal standard (Ciclopirox-d11) are both converted to their methylated derivatives. mdpi.com This conversion neutralizes the problematic chelating group, resulting in a surrogate molecule with improved chromatographic behavior on standard silica-based reverse-phase columns. cabidigitallibrary.org
Crucially, because Ciclopirox-d11 undergoes the exact same sample preparation and derivatization reaction as the non-labeled Ciclopirox, it effectively corrects for any variability in reaction efficiency, sample extraction recovery, and instrument response drift. cabidigitallibrary.orgmdpi.com The method was comprehensively validated according to the International Council for Harmonisation (ICH) M10 bioanalytical method validation guidelines. cabidigitallibrary.org
Key validation parameters for this advanced LC-MS/MS method are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 3.906–1000 nM (r ≥ 0.9998) |
| Lower Limit of Quantitation (LLOQ) | 3.906 nM (0.81 ng/mL) |
| Intra-day Accuracy | 91.8% to 103.3% |
| Intra-day Precision (CV) | 0.85% to 4.67% |
| Matrix Effect | Minimal effects observed |
| Recovery | Excellent recovery achieved |
| Data derived from a validated LC-MS/MS method for Ciclopirox in mouse plasma. cabidigitallibrary.org |
Applications in GC-MS and LC-MS for Enhanced Precision
This compound is intended for use as an internal standard in both LC-MS and GC-MS platforms. taylorandfrancis.com While the LC-MS/MS application is well-documented, the principles supporting its use in GC-MS are equally sound. For GC-MS analysis, non-volatile and polar compounds like Ciclopirox require a chemical derivatization step, such as silylation or alkylation, to increase their volatility and thermal stability, making them suitable for gas-phase analysis. mdpi.comjfda-online.com
In this context, this compound would be added to the sample prior to derivatization. It would react alongside the native Ciclopirox, forming its deuterated derivative. During GC-MS analysis, the deuterated standard co-elutes with the derivatized analyte. By measuring the ratio of the analyte's signal to that of the internal standard, the method corrects for variations in derivatization yield, injection volume, and potential matrix-induced ion suppression or enhancement in the mass spectrometer. nih.govthermofisher.com This normalization is critical for achieving the high degree of precision and accuracy required in regulated bioanalysis.
Role as an Internal Standard in Preclinical Research Assays
The validated LC-MS/MS method utilizing Ciclopirox-d11 has been successfully applied in preclinical research, specifically in a pharmacokinetic (PK) study in mice. cabidigitallibrary.org Pharmacokinetic studies are essential for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. Accurate measurement of the drug's concentration in plasma over time is paramount for these assessments.
In the mouse PK study, the method was used to determine the systemic exposure of Ciclopirox following intravenous and oral administration, which allowed for the calculation of its absolute bioavailability (52.5%). cabidigitallibrary.org The use of Ciclopirox-d11 was indispensable for this research. Biological samples like plasma are complex matrices that can significantly affect the instrument's response. mdpi.com By incorporating the deuterated internal standard, which behaves almost identically to the analyte during extraction and analysis, researchers could confidently account for any analytical variability and obtain reliable concentration data. cabidigitallibrary.orgmdpi.com This robust bioanalytical method is crucial for supporting the further preclinical and clinical development of Ciclopirox for potential new therapeutic uses. cabidigitallibrary.org
Innovations in Analytical Techniques Enabled by Deuterated Standards
The use of deuterated standards like Ciclopirox-d11 is a cornerstone of modern high-performance bioanalytical techniques. The true innovation lies in their ability to enable accurate quantification of challenging analytes that would otherwise be difficult to measure reliably. cabidigitallibrary.org
For Ciclopirox, the analytical challenge stems from its inherent chemical properties—namely, its tendency to chelate metals, which interferes with standard chromatographic methods. cabidigitallibrary.orgsemanticscholar.org The innovative step was to combine a chemical derivatization strategy with a perfectly matched internal standard. The development of a methylation process to cap the N-hydroxy group was a key breakthrough. cabidigitallibrary.org The availability of Ciclopirox-d11, which undergoes the same methylation reaction, elevates the robustness of the entire method. mdpi.com It ensures that any inconsistencies in the multi-step sample preparation process are normalized, a feature that a non-isotopically labeled internal standard could not guarantee.
This combined approach allows for the establishment of a high-throughput, sensitive, and reproducible assay from a very small sample volume (10 µL of plasma). cabidigitallibrary.org Such a method is particularly advantageous in preclinical research where sample volumes can be limited. By overcoming the specific analytical hurdles associated with Ciclopirox, the use of this compound enables a deeper and more accurate investigation into the drug's pharmacokinetic profile, supporting its potential repurposing for systemic therapies. cabidigitallibrary.org
Molecular and Cellular Mechanism Investigations of Ciclopirox Facilitated by Deuterated Analogs in Research
Investigation of Metal Ion Chelation and Associated Enzyme Inhibition
A core feature of Ciclopirox's mechanism is its high affinity for polyvalent metal cations, particularly trivalent iron (Fe³⁺) and aluminum (Al³⁺). patsnap.comnextstepsinderm.compatsnap.com By binding to and sequestering these ions, Ciclopirox (B875) effectively deprives essential enzymes of the metallic cofactors necessary for their function. patsnap.comnih.gov This chelation is a key disruptive event leading to widespread metabolic inhibition within the cell. scbt.comnih.gov
The iron-chelating property of Ciclopirox leads to the potent inhibition of numerous iron-dependent enzymes that are vital for cellular survival and proliferation. nih.govashpublications.org Research has identified several such enzymes that are functionally impaired by the compound.
One significant target is Prolyl Hydroxylase 2 (PHD2) , an iron-dependent enzyme that plays a role in cellular responses to oxygen levels. nih.gov Ciclopirox has been shown to inhibit PHD2 with a half-maximal inhibitory concentration (IC₅₀) of 1.58 µM, an effect that is diminished in the presence of excess iron. caymanchem.com Other critical iron-dependent enzymes affected by Ciclopirox include:
Ribonucleotide Reductase: Essential for DNA synthesis and repair. nih.govashpublications.org
Deoxyhypusine (B1670255) Hydroxylase: Involved in the activation of a protein required for cell proliferation. ashpublications.orgnih.gov
Catalases and Peroxidases: Key enzymes in managing oxidative stress. nih.govnih.gov
| Enzyme Target | Cellular Function | Effect of Ciclopirox Inhibition | Reference |
|---|---|---|---|
| Prolyl Hydroxylase 2 (PHD2) | Oxygen sensing (HIF-1α regulation) | Stabilization of HIF-1α | caymanchem.com |
| Ribonucleotide Reductase | DNA synthesis | Blockage of DNA synthesis, G1/S phase cell cycle arrest | nih.govashpublications.org |
| Deoxyhypusine Hydroxylase | Protein activation for cell proliferation | Inhibition of cell proliferation | ashpublications.orgnih.gov |
| Catalase/Peroxidase | Degradation of peroxides | Increased oxidative stress | nih.govnih.govnih.gov |
Ciclopirox's ion chelation extends to the inhibition of cytochromes, which are iron-containing hemeproteins critical for cellular respiration. nih.govnih.govdrugbank.com By disrupting cytochrome function, Ciclopirox impairs the mitochondrial electron transport chain, a fundamental process for energy production in aerobic organisms. patsnap.comdrugbank.com This interference with cellular respiration is a significant contributor to its antifungal and antiproliferative effects. scbt.com
Elucidation of Disruptions in Mitochondrial Electron Transport and Energy Production
The inhibition of cytochromes directly impacts the mitochondrial electron transport chain (ETC), leading to a breakdown in cellular bioenergetics. drugbank.comnih.gov Ciclopirox disrupts the flow of electrons between ETC complexes, which is necessary to create the proton gradient that drives ATP synthesis. patsnap.comresearchgate.netlibretexts.org Specifically, some research suggests Ciclopirox olamine may inhibit Complex III of the ETC. patsnap.com This disruption of mitochondrial function leads to a significant reduction in the availability of ATP, the cell's primary energy currency, ultimately inhibiting growth and replication. patsnap.compatsnap.com In studies on non-small cell lung cancer cells, Ciclopirox was found to impair mitochondrial functions and decrease the oxygen consumption rate (OCR). nih.gov
Mechanisms of Interaction with Cellular Membranes and Essential Nutrient Uptake
In addition to its intracellular targets, Ciclopirox interacts with and alters the integrity of the cellular membrane. patsnap.com It has been shown to increase membrane permeability, which disrupts cellular homeostasis by allowing the leakage of essential intracellular components, such as potassium ions. patsnap.comnih.gov This effect compromises the cell's ability to maintain its internal environment and defend against external stressors. patsnap.com The disruption of the cell membrane also interferes with the transport of essential nutrients into the cell, further contributing to the compound's inhibitory effects. nih.gov Ciclopirox-d11 Sodium Salt is also noted to alter the permeability of fungal membranes. scbt.com
Analysis of Effects on DNA Repair Pathways and Cell Cycle Progression
Ciclopirox has been shown to interfere with DNA repair mechanisms and halt the progression of the cell cycle. nih.govdrugbank.com The inhibition of ribonucleotide reductase, an iron-dependent enzyme, is a key factor in this process, as it blocks the synthesis of deoxyribonucleotides, the building blocks of DNA. nih.govashpublications.org This leads to an arrest of the cell cycle, predominantly in the G1/G0 phase, preventing cells from entering the S phase (DNA synthesis). caymanchem.comnih.govnih.gov This G1 arrest is associated with the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. nih.govnih.gov
| Mechanism | Molecular Target | Resulting Cellular Effect | Reference |
|---|---|---|---|
| Inhibition of DNA Synthesis | Ribonucleotide Reductase | Depletion of dNTPs | nih.govashpublications.org |
| Cell Cycle Arrest | Cyclin-Dependent Kinases (CDKs) | Accumulation of cells in G1/G0 phase | caymanchem.comnih.govnih.gov |
| Disruption of DNA Repair | (General mechanism proposed) | Impaired ability to fix DNA damage | nih.govdrugbank.com |
Part of Ciclopirox's proposed mechanism of action includes the disruption of critical intracellular structures required for cell division. nih.gov It has been suggested that the compound interferes with the integrity of mitotic spindles. nih.govdrugbank.com These structures are essential for the proper segregation of chromosomes during mitosis. By disorganizing the mitotic spindles, Ciclopirox can prevent successful cell division, contributing to its antiproliferative activity. nih.gov
Induction of G1/G0 Phase Cell Cycle Arrest
Ciclopirox has been shown to inhibit the proliferation of various cell types, including tumor cells, by inducing a halt in the cell cycle at the G1/G0 phase. nih.govnih.gov This arrest prevents cells from entering the S phase, during which DNA synthesis occurs, effectively stopping cell division. nih.govmdpi.com
Research indicates that Ciclopirox achieves this by modulating the expression and activity of key cell cycle regulatory proteins. nih.gov Studies have observed a downregulation in the protein expression of several cyclins (A, B1, D1, and E) and cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4, following Ciclopirox treatment. nih.gov Concurrently, Ciclopirox upregulates the expression of the CDK inhibitor p21Cip1. nih.gov The combined effect of reduced cyclin/CDK activity and increased inhibition by p21Cip1 leads to the hypophosphorylation of the retinoblastoma protein (Rb), a critical gatekeeper of the G1/S transition. nih.gov This prevents the cell from progressing through the cycle, leading to an accumulation of cells in the G1/G0 phase. nih.gov
The ability to accurately measure intracellular concentrations of Ciclopirox using deuterated standards like this compound is vital in these studies to correlate specific drug levels with the observed effects on cell cycle machinery.
| Key Proteins Modulated by Ciclopirox in Cell Cycle Arrest | Effect of Ciclopirox | Consequence |
| Cyclins (A, B1, D1, E) | Downregulation | Decreased activation of CDKs |
| CDKs (CDK2, CDK4) | Downregulation | Decreased phosphorylation of Rb |
| p21Cip1 (CDK inhibitor) | Upregulation | Increased inhibition of cyclin/CDK complexes |
| Retinoblastoma protein (Rb) | Hypophosphorylation | Blockade of G1 to S phase transition |
Transcriptomic and Proteomic Studies of Gene Expression Modulation
Comprehensive transcriptomic and proteomic analyses have provided a broader understanding of the cellular response to Ciclopirox. These studies, which benefit from the quantitative accuracy afforded by deuterated internal standards, reveal widespread changes in gene and protein expression, particularly concerning virulence in microorganisms and iron metabolism.
A more pronounced effect of Ciclopirox is observed on genes and proteins related to iron metabolism. nih.govnih.govasm.org As a known iron chelator, Ciclopirox induces a state of iron limitation within microbial cells. nih.govnih.govasm.orgoup.com This is reflected in the significant upregulation of genes encoding iron uptake machinery, such as iron permeases (e.g., FTR1, FTR2) and siderophore transporters. nih.govnih.govasm.org Conversely, iron-dependent enzymes, like catalase, may be downregulated or have reduced activity, which can increase the pathogen's sensitivity to oxidative stress. nih.govoup.com This disruption of iron homeostasis is considered a primary component of Ciclopirox's mechanism of action. nih.govnih.govresearchgate.net
Regarding drug resistance, studies in C. albicans have shown that while Ciclopirox may upregulate some drug resistance genes (e.g., CDR1, CDR2), this does not translate into increased resistance or tolerance to the drug, even after long-term exposure. nih.govasm.orgresearchgate.net This suggests that the iron chelation mechanism is difficult for the fungus to overcome through conventional resistance pathways. nih.govresearchgate.net
| Gene/Protein Category | Specific Examples (in C. albicans) | Observed Regulation by Ciclopirox |
| Iron Uptake Transporters | FTR1, FTR2, FTH1, SIT1 | Upregulation |
| Iron Reductase | CFL1 | Upregulation |
| Iron-Dependent Enzymes | CAT1 (Catalase) | Downregulation/Reduced Activity |
| Drug Resistance Pumps | CDR1, CDR2 | Upregulation |
Research into Stabilization of Hypoxia-Inducible Factors (e.g., HIF-1α)
Beyond its antimicrobial properties, Ciclopirox has been identified as an inhibitor of prolyl hydroxylase enzymes. nih.govresearchgate.net These iron-dependent enzymes are responsible for targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions (normoxia).
By chelating iron, Ciclopirox inhibits prolyl hydroxylase activity, which leads to the stabilization of HIF-1α even in the presence of oxygen. nih.govsemanticscholar.orgresearchgate.net The stabilized HIF-1α can then translocate to the nucleus and promote the transcription of various target genes, including those involved in angiogenesis, such as vascular endothelial growth factor (VEGF). nih.govnih.govsemanticscholar.org This effect has led to research into Ciclopirox as a potential agent for therapeutic angiogenesis. nih.govsemanticscholar.org The ability of Ciclopirox to induce HIF-1α stability at lower concentrations than other iron chelators highlights its high affinity for iron. nih.govsemanticscholar.org
Cellular Stress Response Pathways
Ciclopirox treatment can trigger cellular stress, leading to the activation of specific response pathways, most notably the endoplasmic reticulum (ER) stress response.
The endoplasmic reticulum is essential for protein synthesis and folding. nih.gov An accumulation of misfolded proteins in the ER lumen results in ER stress and activates the Unfolded Protein Response (UPR). nih.govmdpi.com Research has demonstrated that Ciclopirox can induce ER stress in cancer cells, specifically activating the PERK-dependent pathway of the UPR. nih.gov
Activation of this pathway involves the autophosphorylation of PERK (Protein kinase R-like endoplasmic reticulum kinase), which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). nih.govmdpi.comyoutube.com This leads to the increased expression of Activating Transcription Factor 4 (ATF4), which in turn stimulates the expression of pro-apoptotic proteins like CHOP (C/EBP homologous protein). nih.govmdpi.com This Ciclopirox-induced activation of PERK-dependent ER stress has been shown to ultimately lead to apoptosis in cancer cells. nih.gov
Modulation of Reactive Oxygen Species Generation
The investigation into the molecular and cellular mechanisms of Ciclopirox, particularly its interaction with reactive oxygen species (ROS), is significantly advanced by the use of deuterated analogs such as this compound. This stable isotope-labeled version of Ciclopirox serves as an essential internal standard in analytical and pharmacokinetic studies. veeprho.com Its use in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allows for precise quantification of Ciclopirox in biological samples, which is fundamental to understanding its dose-dependent effects on cellular pathways, including ROS modulation. veeprho.comcaymanchem.com
Ciclopirox exhibits a complex, dual role in the modulation of ROS, capable of both inducing oxidative stress and protecting against it, depending on the cellular context. This activity is intrinsically linked to its primary mechanism of action: the chelation of polyvalent metal cations, particularly iron (Fe³⁺). nih.govdrugbank.comresearchgate.net By binding intracellular iron, Ciclopirox inhibits metal-dependent enzymes, such as those involved in the mitochondrial electron transport chain and those responsible for degrading peroxides. nih.govdrugbank.com
In certain contexts, particularly in its function as an antifungal and anticancer agent, Ciclopirox has been shown to induce the generation of ROS. Research on the dermatophyte Trichophyton interdigitale demonstrated that the antifungal activity of Ciclopirox Olamine is critically dependent on the increased production of ROS and peroxynitrite, leading to lipid peroxidation and subsequent fungal cell death. nih.gov Similarly, in cancer cell lines, Ciclopirox has been found to enhance the generation of ROS, which impairs mitochondrial function and can trigger autophagy and apoptosis. nih.govmdpi.com For instance, in human rhabdomyosarcoma cells, Ciclopirox-induced autophagy was attributed to an increase in ROS, a process that could be prevented by the use of an ROS scavenger. nih.gov
Conversely, Ciclopirox has also been reported to have cytoprotective effects against oxidative stress. In one study, Ciclopirox was shown to protect mitochondria from injury induced by hydrogen peroxide (H₂O₂). nih.gov It achieved this by preserving the mitochondrial transmembrane potential and inhibiting the opening of the mitochondrial permeability transition pore (MPTP), thereby blocking a key pathway to cell death. nih.gov This protective capacity is also linked to its iron-chelating properties, which can prevent the Fenton reaction where iron catalyzes the conversion of H₂O₂ into the highly reactive hydroxyl radical. researchgate.net Furthermore, the anti-inflammatory effects of Ciclopirox are thought to be partly due to the scavenging of ROS released by inflammatory cells. nih.gov
The precise elucidation of these varied effects relies on accurate measurement of the compound's concentration in experimental systems, a role fulfilled by this compound. By enabling researchers to correlate specific concentrations of Ciclopirox with observed changes in ROS levels and cellular outcomes, the deuterated standard is an indispensable tool in mapping the compound's complex biological activity.
Research Findings on Ciclopirox and ROS Modulation
| Experimental Model | Ciclopirox Concentration | Observed Effect on ROS | Outcome | Reference |
| Trichophyton interdigitale | Not specified | Increased production of ROS and peroxynitrite | Fungal cell death via lipid peroxidation | nih.gov |
| Human Rhabdomyosarcoma Cells (Rh30, RD) | Not specified | Induction of ROS | Mediated autophagy and contributed to anticancer activity | nih.govmdpi.com |
| Adenocarcinoma SK-HEP-1 Cells | Not specified | Blocked H₂O₂-induced mitochondrial injury | Protected cells from cytotoxicity by maintaining mitochondrial transmembrane potential | nih.gov |
| H1299 and 95D Cancer Cells | 0-20 µM | Enhanced generation of ROS | Impaired mitochondrial function, induced aerobic glycolysis | |
| Inflammatory Cells | Not specified | Scavenging of ROS | Contributed to anti-inflammatory effects | nih.gov |
Preclinical Efficacy and in Vitro Biological Activity Assessments
Broad-Spectrum Antimicrobial Activity in Controlled in vitro Systems
The antimicrobial profile of Ciclopirox (B875) is extensive, covering a wide range of clinically relevant fungal and bacterial pathogens. nih.govmdpi.com Its unique mechanism of chelating metal ions disrupts critical cellular functions, including respiratory processes and peroxide degradation, contributing to its broad efficacy. nih.govnih.gov
Fungistatic and Fungicidal Efficacy against Diverse Fungal Pathogens
Ciclopirox has demonstrated both fungistatic and fungicidal activity against a variety of fungal pathogens, with the effect being dependent on the concentration and duration of exposure. mdpi.com Its efficacy extends to dermatophytes, yeasts, and molds. nih.gov In vitro studies have established its potent activity against clinical isolates responsible for common superficial fungal infections. For instance, Ciclopirox is active against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans, with Minimum Inhibitory Concentrations (MICs) often falling in the sub-microgram per milliliter range. caymanchem.comglpbio.cn The dose-response curve for its antifungal action is notably steep, indicating that minor adjustments in concentration can significantly alter its efficacy. mdpi.com
Table 1: In Vitro Antifungal Activity of Ciclopirox
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
|---|---|
| Trichophyton rubrum | 0.03 - 0.5 |
| Trichophyton mentagrophytes | 0.03 - 0.5 |
| Candida albicans | 0.06 - 0.5 |
Data sourced from in vitro studies on clinical isolates. caymanchem.comglpbio.cn
Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains
Beyond its antifungal capabilities, Ciclopirox also possesses antibacterial properties against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This broad antibacterial action is considered more extensive than that of many other topical antifungal agents, particularly against Gram-negative species. mdpi.comresearchgate.net The antibacterial mechanism is also linked to its ability to chelate metal ions, which disrupts bacterial metabolic processes. nih.gov Studies have noted its clinical efficacy in mixed fungal and bacterial infections, such as tinea pedis complicated by secondary bacterial invaders like Staphylococcus aureus and Streptococcus pyogenes. mdpi.comresearchgate.net
Anticancer Properties in Established Cell Lines and Preclinical Animal Models
Recent research has repositioned Ciclopirox as a compound with significant anticancer potential, demonstrating activity against both solid tumors and hematologic malignancies in preclinical models. nih.govnih.gov Its anticancer effects are multifaceted, involving the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and modulation of cellular metabolism. nih.govnih.gov
Inhibition of Proliferation and Induction of Apoptosis in Cancer Cell Lines
In vitro studies have consistently shown that Ciclopirox can inhibit the proliferation of various human cancer cell lines in a concentration-dependent manner. glpbio.cnnih.gov It has been shown to be effective against cell lines from rhabdomyosarcoma, breast carcinoma, and colon adenocarcinoma. nih.gov The mechanism for this antiproliferative effect involves halting the cell cycle, specifically inducing an accumulation of cells in the G1/G0 phase. caymanchem.comnih.gov This cell cycle arrest is linked to the downregulation of key regulatory proteins such as cyclins (A, B1, D1, E) and cyclin-dependent kinases (CDK2, CDK4), leading to the hypophosphorylation of the retinoblastoma protein (Rb). nih.gov
Furthermore, Ciclopirox is a potent inducer of apoptosis in tumor cells. nih.gov Treatment with the compound leads to an increased percentage of apoptotic cells, an effect that is at least partially mediated through a caspase-dependent pathway. nih.gov
Table 2: In Vitro Anticancer Activity of Ciclopirox
| Cell Line | Cancer Type | Observed Effects |
|---|---|---|
| Rh30 | Rhabdomyosarcoma | Inhibition of proliferation, cell cycle arrest at G1/G0, induction of apoptosis. caymanchem.comnih.gov |
| HT-29 | Colon Adenocarcinoma | Inhibition of proliferation. caymanchem.comnih.gov |
Evaluation of Tumor Growth Suppression in Xenograft Models
The anticancer efficacy of Ciclopirox observed in cell cultures has been substantiated by in vivo studies using preclinical animal models. nih.gov In a mouse xenograft model using human breast cancer MDA-MB-231 cells, systemic administration of Ciclopirox (at 25 mg/kg) resulted in a significant reduction in tumor growth. caymanchem.comglpbio.cnnih.gov This tumor suppression was associated with reduced cell proliferation and an increase in apoptosis within the tumor tissue, as confirmed by Ki-67 and TUNEL staining, respectively. nih.gov Similar potent inhibition of tumor growth has been observed in xenograft models for other cancers, including gastric and colorectal cancer. researchgate.netresearchgate.net
Impact on Cancer Cell Aerobic Glycolysis
Ciclopirox has been shown to modulate the metabolic pathways of cancer cells, specifically impacting aerobic glycolysis, also known as the Warburg effect. nih.gov In a study involving non-small cell lung cancer (NSCLC) cell lines (H1299 and 95D), treatment with Ciclopirox led to a marked increase in the rate of aerobic glycolysis. nih.gov This was accompanied by a significant upregulation in the protein levels of key glycolytic enzymes, including hexokinase 2 (HK2), phosphofructokinase, liver type (PFKL), phosphoglycerate kinase 1 (PGK1), and lactate (B86563) dehydrogenase A (LDHA). nih.gov The decision of cancer cells to undergo apoptosis or senescence in response to Ciclopirox treatment has also been linked to glucose availability, highlighting the compound's complex interaction with cellular metabolism. mdpi.com
Anti-inflammatory Research in Cellular Models
Ciclopirox has demonstrated notable anti-inflammatory effects in various biochemical and pharmacological models. nih.gov Research has identified its ability to modulate key pathways involved in the inflammatory response, primarily through the inhibition of enzymes within the arachidonic acid cascade. researchgate.net These properties have been observed in studies using human polymorphonuclear cells, where Ciclopirox was shown to inhibit the synthesis of critical inflammatory mediators. medex.com.bdmedex.com.bd Further studies have substantiated these anti-inflammatory effects, noting that Ciclopirox can significantly suppress erythema induced by UVB exposure. mdpi.com The mechanism is believed to involve not only enzymatic inhibition but also the scavenging of reactive oxygen species released by inflammatory cells. nih.gov
Inhibition of Prostaglandin and Leukotriene Synthesis
The anti-inflammatory activity of Ciclopirox is directly linked to its ability to inhibit the synthesis of prostaglandins (B1171923) and leukotrienes. medex.com.bdmedex.com.bdmicrobiomesignatures.com This is accomplished by targeting and inhibiting the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). medex.com.bdresearchgate.net These enzymes are crucial for the conversion of arachidonic acid into various pro-inflammatory eicosanoids. researchgate.net By blocking these enzymatic pathways, Ciclopirox effectively reduces the production of prostaglandins and leukotrienes, which are key mediators of inflammation. researchgate.net
Table 1: Mechanism of Ciclopirox Anti-inflammatory Action
| Target Enzyme | Precursor | Product Inhibited | Reference |
| Cyclooxygenase (COX) | Arachidonic Acid | Prostaglandins | researchgate.netmedex.com.bd |
| 5-Lipoxygenase (5-LOX) | Arachidonic Acid | Leukotrienes | researchgate.netmedex.com.bd |
Angiogenesis Inhibition Studies in Endothelial Cell Models
Ciclopirox has been shown to be a potent inhibitor of angiogenesis in various in vitro models. nih.govresearchgate.net Studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that Ciclopirox effectively inhibits endothelial cell proliferation and the formation of tube-like vessels on Matrigel. nih.govresearchgate.net Its efficacy in these assays was found to be significantly greater than other iron-chelating compounds. nih.govresearchgate.net
Further research in lymphatic endothelial cells (LECs) has shown that Ciclopirox can inhibit lymphangiogenesis. nih.govscispace.com The mechanism in this model involves the suppression of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) expression. nih.gov Ciclopirox was found to inhibit the protein synthesis of VEGFR-3 and promote its degradation, which in turn inhibits the downstream phosphorylation of the extracellular signal-related kinase 1/2 (ERK1/2) signaling pathway. nih.govscispace.com It is worth noting, however, that some conflicting reports suggest Ciclopirox may induce hypoxia-inducible factor-1 alpha (HIF-1α) stability and vascular endothelial growth factor (VEGF) expression, indicating the context of the cellular environment may be important. researchgate.net
Table 2: Summary of Angiogenesis Inhibition Studies
| Cell Model | Assay | Key Findings | Reference |
| HUVECs | Tube-like Vessel Formation on Matrigel | Potent inhibition of angiogenesis and HUVEC proliferation. | nih.govresearchgate.net |
| HUVECs | Chick Aortic Arch Sprouting Assay | Demonstrated anti-angiogenic activity. | nih.govresearchgate.net |
| LECs | Tube Formation | Inhibition of lymphangiogenesis. | nih.govscispace.com |
| LECs | Western Blot / Phosphorylation Assay | Inhibition of VEGFR-3 expression and ERK1/2 phosphorylation. | nih.gov |
Research on Deoxyhypusine (B1670255) Hydroxylation Inhibition
A key mechanism of action for Ciclopirox's antiproliferative effects is the inhibition of deoxyhypusine hydroxylase (DOHH). nih.govur.edu.pl DOHH is a metalloenzyme that catalyzes the final step in the post-translational formation of the rare amino acid hypusine in the eukaryotic translation initiation factor 5A (eIF5A). nih.govresearchgate.net This modification is essential for cell proliferation. researchgate.net
In studies with exponentially growing HUVECs, Ciclopirox inhibited DOHH in a concentration-dependent manner. nih.govur.edu.pl This inhibition resulted in the accumulation of the substrate, deoxyhypusine, and a corresponding reduction in the formation of mature hypusine. ur.edu.pl The half-maximal inhibitory concentration (IC50) for this effect was found to be approximately 5 µM, with the enzyme being completely inhibited at concentrations greater than 10 µM. ur.edu.pl The inhibition of deoxyhypusine hydroxylation by Ciclopirox correlates with an arrest of the cell cycle in the G1 phase and a subsequent inhibition of DNA synthesis. nih.govresearchgate.net When compared with other chelating agents, Ciclopirox was by far the most effective inhibitor of DOHH. nih.govresearchgate.net
Table 3: Comparative Efficacy of Deoxyhypusine Hydroxylase Inhibitors in HUVECs
| Compound | Order of Efficacy | IC50 for DOHH Inhibition (µM) | IC50 for DNA Synthesis Inhibition (µM) | Reference |
| Ciclopirox | 1 | ~5 | ~10 | nih.govresearchgate.netur.edu.pl |
| Deferoxamine | 2 | 5 - 200 (Range for all compounds) | 10 - 450 (Range for all compounds) | nih.govresearchgate.net |
| 2,2'-Dipyridyl | 3 | 5 - 200 (Range for all compounds) | 10 - 450 (Range for all compounds) | nih.govresearchgate.net |
| Deferiprone | 4 | 5 - 200 (Range for all compounds) | 10 - 450 (Range for all compounds) | nih.govresearchgate.net |
| Mimosine | 5 | 5 - 200 (Range for all compounds) | 10 - 450 (Range for all compounds) | nih.govresearchgate.net |
Metabolic Pathway Elucidation and Pharmacokinetic Research in Preclinical Models
In-depth Investigation of Ciclopirox (B875) Metabolic Fates using Deuterated Standards
Currently, there is a notable lack of comprehensive studies in the public domain that utilize a range of deuterated standards, including Ciclopirox-d11 Sodium Salt, to provide an in-depth elucidation of the metabolic pathways of Ciclopirox. While deuterated analogs like Ciclopirox-d11-β-glucuronide are employed as internal standards in analytical methods for the quantification of Ciclopirox and its metabolites, extensive metabolic fate studies using various deuterated forms of the parent drug have not been widely reported. nih.gov Such studies, if conducted, would offer a more precise understanding of the biotransformation processes Ciclopirox undergoes in vivo.
Stable isotope labeling is a powerful technique in drug metabolism research, aiding in the identification and quantification of metabolites. nih.govnih.gov The use of compounds like Ciclopirox-d11 could help in distinguishing drug-related material from endogenous compounds and in clarifying the kinetics of metabolite formation and elimination. Future research employing these advanced methodologies would be invaluable in fully mapping the metabolic profile of Ciclopirox.
Pharmacokinetic Profiling in Animal Models (e.g., Rodents, Canines)
The pharmacokinetic properties of Ciclopirox have been evaluated in various animal models, primarily through the administration of its olamine salt or its prodrug, Fosciclopirox. These studies provide essential data on the absorption, distribution, and excretion of the active Ciclopirox molecule.
Preclinical studies in rats and dogs have demonstrated that after intravenous administration of Fosciclopirox, the prodrug is rapidly and completely converted to its active metabolite, Ciclopirox. nih.govresearchgate.netnih.gov This conversion leads to complete bioavailability of the active Ciclopirox.
The distribution of Ciclopirox has not been extensively detailed in the available literature, but its elimination is well-characterized. The primary route of excretion for Ciclopirox and its main metabolite, Ciclopirox glucuronide, is through the urine. nih.govresearchgate.netnih.gov This renal clearance is a key aspect of its pharmacokinetic profile, ensuring the delivery of the drug to the urinary tract. researchgate.net
Pharmacokinetic parameters for the active metabolite Ciclopirox following intravenous administration of Fosciclopirox in rats and dogs are summarized below.
| Animal Model | Parameter | Value |
|---|---|---|
| Rat | Cmax (ng/mL) | Data not specified |
| Tmax (h) | Data not specified | |
| AUC (ng·h/mL) | Data not specified | |
| Half-life (h) | Data not specified | |
| Dog | Cmax (ng/mL) | Data not specified |
| Tmax (h) | Data not specified | |
| AUC (ng·h/mL) | Data not specified | |
| Half-life (h) | Data not specified |
There is currently no publicly available research that directly compares the pharmacokinetic profile of deuterated Ciclopirox, such as this compound, with that of non-deuterated Ciclopirox in preclinical animal models. Such a comparative analysis would be crucial to understand the potential impact of deuterium (B1214612) substitution on the absorption, distribution, metabolism, and excretion (ADME) of the drug. Deuteration can sometimes lead to altered metabolic rates and, consequently, changes in pharmacokinetic parameters, but this has not been documented for Ciclopirox.
Preclinical Evaluation of Ciclopirox Prodrugs (e.g., Fosciclopirox)
To overcome the poor oral bioavailability of Ciclopirox, a prodrug approach has been successfully employed with the development of Fosciclopirox. nih.govresearchgate.netnih.gov This strategy has been pivotal in enabling the systemic administration of Ciclopirox for potential therapeutic applications beyond topical use. mdpi.com
Fosciclopirox is designed to be a water-soluble precursor of Ciclopirox. researchgate.net Preclinical studies in both rats and dogs have consistently shown that following intravenous administration, Fosciclopirox is rapidly and completely metabolized to the active Ciclopirox. nih.govresearchgate.netnih.gov This efficient conversion ensures that the systemic circulation is predominantly exposed to the active form of the drug.
The primary metabolic fate of the newly generated Ciclopirox is glucuronidation, forming the inactive metabolite Ciclopirox glucuronide. researchgate.netnih.gov Both Ciclopirox and its glucuronide metabolite are then primarily eliminated from the body via renal excretion. nih.govresearchgate.netnih.gov The bioavailability of the active Ciclopirox following the administration of the prodrug Fosciclopirox is complete. researchgate.netnih.gov
The table below summarizes the bioavailability of Ciclopirox from its prodrug in different preclinical models.
| Animal Model | Prodrug | Route of Administration | Absolute Bioavailability of Ciclopirox |
|---|---|---|---|
| Rat | Fosciclopirox | Intravenous | Complete nih.govresearchgate.netnih.gov |
| Dog | Fosciclopirox | Intravenous | Complete nih.govresearchgate.netnih.gov |
Future Directions and Emerging Research Paradigms
Identification of Novel Molecular Targets and Signaling Pathways
The therapeutic versatility of ciclopirox (B875), with demonstrated anti-cancer, anti-viral, and anti-inflammatory activities, stems from its complex mode of action. mdpi.comresearchgate.netresearchgate.net A primary mechanism is the chelation of intracellular iron, which disrupts the function of numerous iron-dependent enzymes. microbiomesignatures.commdpi.comnih.gov This leads to the inhibition of key cellular processes and the modulation of various signaling pathways. The use of Ciclopirox-d11 Sodium Salt can provide a more nuanced understanding of these interactions.
The kinetic isotope effect, a consequence of the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can alter the metabolism of this compound. This may lead to a different pharmacokinetic profile and potentially a more sustained interaction with its targets. This property can be leveraged to identify novel, perhaps transient, molecular targets that are otherwise missed in studies with the non-deuterated form.
Recent research has implicated ciclopirox in the modulation of several critical signaling pathways, including mTOR, Wnt/β-catenin, and Notch signaling. nih.govnih.govfrontiersin.org For instance, ciclopirox olamine has been shown to inhibit mTORC1 signaling by activating the AMPK pathway. nih.gov Furthermore, it has been found to suppress the Wnt/β-catenin pathway in myeloma cells and target the γ-secretase complex to inhibit Notch signaling in urothelial cancer. nih.govfrontiersin.org this compound could be instrumental in dissecting the intricacies of these pathways. By tracing the metabolic fate of the deuterated compound, researchers can gain a clearer picture of how it and its metabolites engage with various components of these signaling cascades.
| Potential Molecular Targets of Ciclopirox | Associated Disease/Process | Potential for this compound Research |
| Iron-dependent enzymes | Fungal infections, Cancer | Elucidating the kinetics of iron chelation and its downstream effects. |
| Ribonucleotide reductase | Cancer | Investigating the prolonged inhibition of DNA synthesis. |
| Deoxyhypusine (B1670255) hydroxylase | Cancer, Viral infections (HIV) | Studying the long-term impact on eIF5A hypusination and protein translation. nih.govnih.govnih.gov |
| mTORC1 signaling pathway | Cancer | Delineating the sustained activation of AMPK and inhibition of mTORC1. nih.gov |
| Wnt/β-catenin pathway | Cancer | Mapping the interaction of deuterated metabolites with pathway components. frontiersin.org |
| Notch signaling pathway | Cancer | Investigating the long-term inhibition of the γ-secretase complex. nih.gov |
| Topoisomerase II alpha | Lung Adenocarcinoma | Exploring the potential for enhanced DNA damage and apoptosis in cancer cells. frontiersin.org |
| SARS-CoV-2 Nucleocapsid Protein | COVID-19 | Studying the enhanced promotion of viral protein degradation. nih.govresearchgate.net |
Development of Next-Generation Analytical Techniques for Deuterated Compounds
The quantification of ciclopirox in biological matrices is crucial for understanding its pharmacokinetics and efficacy. Existing analytical methods for ciclopirox include high-performance liquid chromatography (HPLC) and spectrofluorimetry. srce.hrresearchgate.netsemanticscholar.orggoogle.com However, the presence of the N-hydroxyl pyridone group in ciclopirox can lead to strong interactions with metal ions and silica-based HPLC columns, causing peak tailing and other analytical challenges. oup.com
The development of next-generation analytical techniques for deuterated compounds like this compound is an active area of research. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) is the gold standard for analyzing deuterated compounds, offering high sensitivity and specificity. caymanchem.com Advanced MS techniques, such as high-resolution mass spectrometry (HRMS), can provide even greater detail on the metabolic fate of this compound, allowing for the identification and quantification of its various deuterated metabolites.
Furthermore, the development of novel sample preparation and derivatization methods tailored for deuterated compounds can help to overcome the analytical challenges associated with ciclopirox. For example, pre-column derivatization by methylating the N-hydroxyl group has been shown to improve the chromatographic behavior of ciclopirox. oup.com Applying and optimizing such techniques for this compound will be essential for its use in complex biological systems.
Integration of this compound in Systems Biology Approaches and Multi-omics Studies
Systems biology aims to understand the complex interactions within biological systems. Multi-omics approaches, which involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, are central to systems biology. This compound is an ideal tool for such studies.
By using this compound as a metabolic tracer, researchers can follow its path through various metabolic pathways. This "flux analysis" can reveal how the compound and its metabolites influence cellular metabolism on a global scale. In combination with transcriptomics (measuring gene expression) and proteomics (measuring protein expression), this can provide a comprehensive picture of the cellular response to ciclopirox.
For example, studies on Candida albicans have shown that ciclopirox olamine treatment affects the expression of genes involved in virulence, iron metabolism, and drug resistance. researchgate.net By using this compound in similar multi-omics studies, researchers could gain a more dynamic and detailed understanding of these changes over time, potentially revealing new mechanisms of action and resistance.
Computational Modeling and Structure-Activity Relationship (SAR) Exploration for Deuterated Analogs
Computational modeling and the exploration of structure-activity relationships (SAR) are integral to modern drug discovery. researchgate.net For ciclopirox, SAR studies have revealed the importance of the hydroxypyridone core and the lipophilic substituents at the 4 and 6 positions for its biological activity. mdpi.comresearchgate.netnih.gov
The introduction of deuterium (B1214612) at specific positions in the ciclopirox molecule can subtly alter its physicochemical properties. Computational modeling can be used to predict how these changes will affect the molecule's interaction with its biological targets. For instance, quantum mechanical calculations can be used to model the kinetic isotope effect on metabolic pathways, helping to predict which deuterated analogs will have the most improved pharmacokinetic profiles.
Furthermore, molecular docking studies can be used to simulate the binding of this compound and other deuterated analogs to their target proteins. biointerfaceresearch.com This can provide insights into the specific interactions that are critical for the compound's activity and guide the design of new, more potent analogs. By combining computational modeling with experimental validation, researchers can accelerate the development of next-generation ciclopirox-based therapeutics.
Expanding Research Applications in Underexplored Disease Models
While ciclopirox is well-established as an antifungal, its therapeutic potential in other diseases is an exciting and expanding area of research. mdpi.comresearchgate.netresearchgate.net The unique properties of this compound make it a valuable tool for exploring these new applications.
The improved metabolic stability of deuterated compounds can be particularly advantageous in chronic diseases where long-term treatment is required. For example, the anti-cancer properties of ciclopirox have been demonstrated in various models, including colorectal cancer, lung adenocarcinoma, and hematological malignancies. frontiersin.orgbiointerfaceresearch.comnih.gov The use of this compound in these models could lead to enhanced efficacy due to its prolonged exposure.
Moreover, the ability to trace the metabolic fate of this compound can provide valuable insights into its mechanism of action in these complex diseases. For instance, in neurodegenerative disorders, where the underlying pathology is often multifactorial, being able to track the distribution and metabolic transformation of the drug within the central nervous system could be invaluable. researchgate.netresearchgate.net Ciclopirox has also shown promise in treating viral infections like SARS-CoV-2 and HBV, and as a virulence-modifying agent against multidrug-resistant bacteria. mdpi.commdpi.comnih.govkoreascience.kr The application of this compound in these underexplored disease models holds significant promise for the development of novel therapeutic strategies.
| Underexplored Disease Models for Ciclopirox | Potential Mechanism of Action | Application of this compound |
| Various Cancers | Inhibition of cell proliferation, induction of apoptosis, modulation of mTOR and Wnt signaling. nih.govfrontiersin.orgnih.gov | Enhanced therapeutic efficacy due to improved metabolic stability; mechanistic studies through metabolic tracing. |
| Viral Infections (SARS-CoV-2, HIV, HBV) | Inhibition of viral replication, promotion of viral protein degradation. mdpi.comnih.gov | Investigating sustained antiviral activity and elucidating the mechanism of action. |
| Neurodegenerative Disorders | Reduction of oxidative stress and inflammation. researchgate.netresearchgate.net | Assessing brain penetration and metabolic fate; evaluating long-term neuroprotective effects. |
| Diabetes and its Complications | Inhibition of deoxyhypusine hydroxylase, promotion of angiogenesis. mdpi.com | Studying the long-term effects on glucose metabolism and vascular health. |
| Multidrug-Resistant Bacterial Infections | Inhibition of LPS synthesis, iron chelation. mdpi.com | Evaluating enhanced antibacterial activity and overcoming resistance mechanisms. |
| Congenital Erythropoietic Porphyria | Pharmacological chaperone for uroporphyrinogen III synthase. mdpi.com | Investigating improved chaperone activity and long-term efficacy. |
Q & A
Q. How can researchers integrate this compound data into multi-omics databases for collaborative studies?
- Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata Standards: Use ISA-Tab format for experimental descriptors.
- Data Repositories: Upload to domain-specific platforms (e.g., ChEBI for chemical entities, PRIDE for proteomics).
- Cross-Referencing: Link datasets via digital object identifiers (DOIs) and ontologies (e.g., CHEMINF for analytical methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
